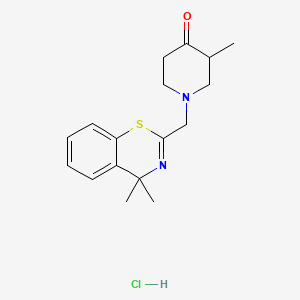
Acetaldehyde hexyl isoamyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde hexyl isoamyl acetal: is an organic compound known for its fruity aroma. It is used primarily as a flavoring agent in the food industry. The compound is also recognized by its IUPAC name, 1-[1-(3-methylbutoxy)ethoxy]hexane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Acetaldehyde hexyl isoamyl acetal is synthesized through the reaction of acetaldehyde with hexyl and isoamyl alcohols. The reaction typically occurs under acidic conditions, which facilitate the formation of the acetal. The process involves the formation of a hemiacetal intermediate, followed by the addition of another alcohol molecule to form the final acetal product .
Industrial Production Methods: : Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: : Acetaldehyde hexyl isoamyl acetal undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: In the presence of aqueous acid, this compound can be hydrolyzed back to acetaldehyde and the corresponding alcohols.
Substitution: Under certain conditions, the acetal group can be substituted with other functional groups, depending on the reagents used.
Major Products Formed: : The major products formed from these reactions include acetaldehyde, hexyl alcohol, isoamyl alcohol, and various oxidized derivatives .
Aplicaciones Científicas De Investigación
Acetaldehyde hexyl isoamyl acetal has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of acetaldehyde hexyl isoamyl acetal involves the formation of a stable acetal structure through the reaction of acetaldehyde with hexyl and isoamyl alcohols. The acetal formation is facilitated by the protonation of the carbonyl group, followed by nucleophilic attack by the alcohols. The resulting hemiacetal intermediate undergoes further reaction to form the final acetal product .
Comparación Con Compuestos Similares
Similar Compounds: : Acetaldehyde hexyl isoamyl acetal is similar to other acetals such as acetaldehyde dihexyl acetal and acetaldehyde diisoamyl acetal .
Uniqueness: : What sets this compound apart is its unique combination of hexyl and isoamyl groups, which contribute to its distinct fruity aroma. This makes it particularly valuable in the flavor and fragrance industry .
List of Similar Compounds
- Acetaldehyde dihexyl acetal
- Acetaldehyde diisoamyl acetal
- Hexanal hexyl isoamyl acetal
Propiedades
Número CAS |
233665-90-2 |
|---|---|
Fórmula molecular |
C13H28O2 |
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
1-[1-(3-methylbutoxy)ethoxy]hexane |
InChI |
InChI=1S/C13H28O2/c1-5-6-7-8-10-14-13(4)15-11-9-12(2)3/h12-13H,5-11H2,1-4H3 |
Clave InChI |
PUXHYFFHRDAFHP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(C)OCCC(C)C |
Punto de ebullición |
82.00 °C. @ 26.00 mm Hg |
Densidad |
0.833-0.838 |
Descripción física |
Liquid Colourless liquid; Sweet, fruity aroma |
Solubilidad |
Insoluble in water; soluble in organic solvents Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12771591.png)

![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)



